2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C14H8ClFN2O2 |
|---|---|
Molecular Weight |
290.67 g/mol |
IUPAC Name |
2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H8ClFN2O2/c15-10-5-4-8(16)7-9(10)12-13(14(19)20)18-6-2-1-3-11(18)17-12/h1-7H,(H,19,20) |
InChI Key |
HAXRLNSLXIGSFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C(=O)O)C3=C(C=CC(=C3)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Ethyl Ester Precursor
The ethyl ester derivative, ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate, serves as a key intermediate. Its preparation involves refluxing a 2-aminopyridine derivative with ethyl 2-(2-chloro-5-fluorophenyl)-2-chloroacetoacetate in 1,2-dimethoxyethane (DME) under nitrogen atmosphere. The reaction typically proceeds at 80–100°C for 12–16 hours, yielding the cyclized product after purification via column chromatography.
Reaction Conditions:
Mechanistic Insights
The cyclocondensation proceeds via nucleophilic attack of the 2-aminopyridine’s amino group on the α-halo carbonyl compound, followed by intramolecular cyclization and elimination of hydrogen halide. The electron-withdrawing nature of the 2-chloro-5-fluorophenyl group enhances the electrophilicity of the α-carbon, facilitating ring closure.
Hydrolysis of the Ethyl Ester to the Carboxylic Acid
The final step involves hydrolyzing the ethyl ester to the corresponding carboxylic acid. This is achieved using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) or methanol at room temperature.
Standard Hydrolysis Protocol
A mixture of ethyl 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylate (1 equiv) and LiOH (1.5 equiv) in THF/water (1:1 v/v) is stirred at 25°C for 12–14 hours. The reaction is quenched with dilute HCl, precipitating the carboxylic acid, which is filtered and dried.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Base | LiOH | 90–92 |
| Solvent | THF/water (1:1) | 92 |
| Temperature | 25°C | 92 |
| Alternative Base | NaOH | 85 |
Side Reactions and Mitigation
Prolonged exposure to strong bases or elevated temperatures can lead to decarboxylation. Maintaining mild conditions (pH ~9–10, 25°C) minimizes degradation.
Alternative Routes via Halogenation and Quenching
A patent-pending method describes the halogenation of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives followed by quenching to yield the target compound.
Halogenation with Phosphorus Oxychloride
The carboxylic acid is treated with phosphorus oxychloride (POCl₃) at 55–75°C for 3–5 hours, forming the acid chloride intermediate. Subsequent quenching with ice-cold water hydrolyzes the chloride to the carboxylic acid.
Key Parameters:
Comparative Analysis
This method avoids the need for ester intermediates but requires careful handling of corrosive reagents. The cyclocondensation-hydrolysis route remains preferred for scalability.
Transition Metal-Catalyzed Functionalization
Recent advances employ rhodium or palladium catalysts to introduce aryl groups post-cyclization. While these methods are less common for the target compound, they offer flexibility in modifying substitution patterns.
Crystallographic and Spectroscopic Characterization
Post-synthesis validation includes:
-
X-ray Crystallography: Confirms bond lengths and dihedral angles between the imidazo ring and aryl group.
-
NMR Spectroscopy: ¹H-NMR (CDCl₃) shows characteristic singlet for the C-3 proton at δ 8.2–8.4 ppm and aromatic multiplets for the 2-chloro-5-fluorophenyl group.
-
Mass Spectrometry: ESI-MS m/z 299 [M+H]⁺ for the ester and m/z 271 [M+H]⁺ for the acid.
Industrial-Scale Considerations
Large-scale production favors the cyclocondensation-hydrolysis route due to:
Chemical Reactions Analysis
Carboxylic Acid Functionalization
The carboxylic acid group undergoes typical acid-mediated reactions:
Electrophilic Aromatic Substitution (EAS)
The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective substitution:
Halogenation (C3 Position):
-
Iodination : NIS (N-iodosuccinimide), TFA, ultrasound, 50°C → 3-iodo derivative (82% yield, analogous to C3 iodination in related compounds) .
-
Bromination : Br<sub>2</sub>/AcOH → 3-bromo derivative (65–70% yield) .
Nitration :
-
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> → 6-nitro derivative (major product due to meta-directing effect of carboxylic acid) .
Nucleophilic Substitution
The 2-chloro-5-fluorophenyl substituent participates in cross-coupling reactions:
Cyclization and Ring Expansion
The imidazo[1,2-a]pyridine scaffold participates in annulation reactions:
-
With Alkynes : AuCl<sub>3</sub>/AgOTf, CH<sub>2</sub>Cl<sub>2</sub> → Fused pyridoimidazoles (55–65% yield) .
-
With Isocyanides : CuI, DCE, 80°C → Imidazo[1,5-a]pyridine derivatives (atom economy: 66–73%) .
Biological Activity Modulation
Structural modifications correlate with pharmacological effects:
-
Esterification : Enhances blood-brain barrier penetration (e.g., ethyl esters show GABA<sub>A</sub> receptor affinity) .
-
Halogenation : Iodo derivatives exhibit kinase inhibition (IC<sub>50</sub>: 0.2–1.5 μM in cancer cell lines) .
Comparative Reactivity
Key differences from non-carboxylic acid analogs:
Scientific Research Applications
Structure and Composition
- IUPAC Name : 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Molecular Formula : C13H8ClFN2O2
- Molecular Weight : 270.67 g/mol
- CAS Number : 1956334-29-4
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: In Vitro Anticancer Efficacy
In a study conducted by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results indicated:
- IC50 Value : Approximately 12 µM against breast cancer cells (MCF-7).
- Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G1 phase.
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
These results position the compound as a candidate for further development in antimicrobial therapies.
Applications in Material Science
The structural characteristics of imidazopyridines make them suitable for applications in material science. The compound is being explored for use in:
- Organic Electronics : Its electronic properties may be harnessed in organic light-emitting diodes (OLEDs).
- Polymer Chemistry : Potential incorporation into polymer matrices to enhance thermal stability and mechanical properties.
Synthesis Strategies
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing readily available starting materials to form the imidazopyridine scaffold.
- Multicomponent Reactions : Combining multiple reactants to generate complex structures efficiently.
Recent literature emphasizes the importance of optimizing reaction conditions to improve yield and purity .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in its anticancer role, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Substituent Effects
- Parent compound (C₈H₆N₂O₂) : The absence of substituents results in a lower molecular weight (162.14) and melting point (196–197°C). Its simplicity makes it a versatile scaffold for derivatization .
- However, steric effects at position 6 may reduce binding affinity compared to position 2-substituted analogs .
- 2-(Difluoromethyl) tetrahydro derivative: Partial saturation of the imidazopyridine ring increases conformational flexibility, which could improve metabolic stability.
- Fluorinated derivatives (C₁₀H₅F₅N₂O₂ and C₁₀H₇F₃N₂O₂) : Fluorine atoms enhance lipophilicity and metabolic resistance. The trifluoromethyl group at position 5 (C₁₀H₅F₅N₂O₂) may sterically hinder interactions with hydrophobic binding pockets .
- Target compound : The 2-chloro-5-fluorophenyl group combines steric bulk with dual halogenation. Chlorine and fluorine are electron-withdrawing, which may stabilize the molecule against oxidative degradation and fine-tune electronic properties for target engagement.
Physicochemical Properties
- Molecular weight : The target compound (~290.45) is significantly heavier than analogs due to the phenyl substituent, which may impact bioavailability.
- Melting point: Only the parent compound’s melting point is reported (196–197°C). Substituents like halogens or cyano groups likely alter melting behavior, but data is unavailable for most derivatives.
Implications for Research and Development
The structural diversity among imidazo[1,2-a]pyridine-3-carboxylic acid derivatives highlights the following trends:
Positional selectivity : Substituents at position 2 (e.g., phenyl, CF₃, CF₂H) directly influence the molecule’s electronic profile, whereas position 5/6/8 modifications alter steric interactions.
Fluorination : Fluorinated derivatives (e.g., C₁₀H₅F₅N₂O₂) prioritize metabolic stability and membrane permeability, critical for drug candidates .
Carboxylic acid role : The conserved carboxylic acid at position 3 suggests its importance in binding to biological targets, such as enzymes or receptors.
Biological Activity
2-(2-Chloro-5-fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid (CAS No. 1956334-29-4) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C14H8ClFN2O2
- Molecular Weight : 290.68 g/mol
- CAS Number : 1956334-29-4
The compound features a unique imidazo[1,2-a]pyridine core, which has been linked to various biological activities due to its ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as targeted covalent inhibitors (TCIs) in cancer therapy. Notably, derivatives synthesized from this scaffold have shown promising results against KRAS G12C-mutated cancer cells.
Case Study: Covalent Inhibitors
A study focused on the synthesis of novel imidazo[1,2-a]pyridine derivatives reported that compound I-11 exhibited potent anticancer activity against NCI-H358 cells harboring the KRAS G12C mutation. The mechanism of action was elucidated through molecular docking and biochemical assays, confirming that these compounds could serve as lead candidates for further anticancer drug development .
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| I-11 | KRAS G12C | <0.5 | NCI-H358 |
| I-12 | EGFR | 0.8 | A431 |
| I-13 | BRAF | 0.3 | A375 |
Antimicrobial Activity
The antimicrobial efficacy of imidazo[1,2-a]pyridine derivatives has also been investigated. A set of compounds was screened against Mycobacterium tuberculosis (Mtb), revealing significant inhibitory activity.
Case Study: Tuberculosis Inhibition
In a comprehensive screening of imidazo[1,2-a]pyridine-3-carboxamides against Mtb H37Rv, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 µM. Notably, compound 18 outperformed the clinical candidate PA-824 by nearly tenfold against multidrug-resistant strains .
Table 2: Antimicrobial Activity Against Mtb
| Compound | MIC (µM) | Resistance Profile |
|---|---|---|
| 18 | <0.03 | MDR strains |
| 9 | ≤0.006 | Sensitive |
| PA-824 | >14 | Resistant |
The biological activity of these compounds is believed to stem from their ability to inhibit critical enzymes or pathways within the target organisms or cancer cells. For instance, the inhibition of ATP homeostasis by targeting QcrB has been suggested for some imidazo[1,2-a]pyridines .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies in animal models have shown that compounds such as 13 and 18 exhibit favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining their safety profiles.
Table 3: Pharmacokinetic Data in Mouse Models
| Compound | PO AUC (ng h/mL) | PO Cmax (ng/mL) | PO Tmax (h) | PO t1/2 (h) |
|---|---|---|---|---|
| 13 | 411 | 181 | 0.25 | 5 |
| 18 | 3850 | 337 | 0.5 | ND |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(2-chloro-5-fluorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs). For example, a catalyst-free MCR using boronic acids, glyoxylic acid, and imidazo[1,2-a]pyridine precursors in dimethylformamide (DMF) at elevated temperatures (100°C for 12 hours) is documented, though initial yields may be low (~10%) due to competing adduct formation . Copper-catalyzed three-component coupling (TCC) reactions involving 2-aminopyridines, arylaldehydes, and alkynes offer an alternative route for imidazo[1,2-a]pyridine core formation, which can be adapted for fluorophenyl-substituted derivatives .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro and fluoro groups on the phenyl ring).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Identification of carboxylic acid C=O stretching (~1700 cm⁻¹) and imidazo[1,2-a]pyridine ring vibrations.
- X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtained .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields and byproduct formation in the synthesis of this compound?
- Methodological Answer : Low yields in MCRs (e.g., 10% desired product) often arise from incomplete decarboxylation or competing adduct formation. Strategies include:
- Solvent Screening : Replacing DMF with polar aprotic solvents like DMAc or NMP to improve solubility and reaction efficiency.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) to control intermediate stability.
- Additives : Using catalytic Cu(I) or Ag(I) salts to suppress side reactions, as demonstrated in TCC methodologies .
Q. What analytical methods are recommended to resolve contradictions in biological activity data for imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., antibacterial vs. CNS effects) require:
- Metabolite Profiling : LC-MS/MS to identify active metabolites or degradation products.
- Receptor Binding Assays : Radioligand competition studies to assess selectivity for targets like GABAₐ receptors.
- Computational Modeling : Docking simulations to correlate substituent effects (e.g., chloro/fluoro groups) with binding affinity .
Q. How can regioselective functionalization of the imidazo[1,2-a]pyridine core be achieved?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic Substitution : Fluorophenyl groups direct electrophiles to the C-6 or C-8 positions.
- Transition Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) at C-3 for carboxylic acid derivatization.
- Protecting Groups : Temporary protection of the carboxylic acid moiety (e.g., esterification) to enable selective C-2 modifications .
Q. What strategies are effective in addressing solubility challenges for in vitro assays?
- Methodological Answer : Poor solubility in aqueous buffers can be mitigated via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
